4-Chloro-3-isopropylbenzeneboronic acid
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Overview
Description
4-Chloro-3-isopropylbenzeneboronic acid is an organoboron compound with the molecular formula C₉H₁₂BClO₂ and a molecular weight of 198.45 g/mol . This compound is primarily used in research and development, particularly in the field of organic chemistry. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-isopropylbenzeneboronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. This method is known for its efficiency and functional group tolerance . Another method involves the use of Grignard reagents, where aryl bromides are reacted with magnesium in the presence of lithium chloride to form aryl Grignard reagents, which are then borylated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale borylation reactions using palladium-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and development applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropylbenzeneboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
4-Chloro-3-isopropylbenzeneboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropylbenzeneboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity in Suzuki-Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a chlorine atom.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, offering different electronic properties.
Uniqueness
4-Chloro-3-isopropylbenzeneboronic acid is unique due to the presence of both a chlorine atom and an isopropyl group on the aromatic ring. This combination of substituents provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(4-chloro-3-propan-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMHPJGRFWVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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